2-Chloro-N-phenethyl-benzamide

Catalog No.
S607172
CAS No.
38925-70-1
M.F
C15H14ClNO
M. Wt
259.73 g/mol
Availability
Inquiry
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2-Chloro-N-phenethyl-benzamide

CAS Number

38925-70-1

Product Name

2-Chloro-N-phenethyl-benzamide

IUPAC Name

2-chloro-N-(2-phenylethyl)benzamide

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

InChI

InChI=1S/C15H14ClNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)

InChI Key

PLSUZSSOFMKWLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl

solubility

39 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl

The exact mass of the compound 2-Chloro-N-phenethyl-benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-N-phenethyl-benzamide is an organic compound characterized by its benzamide structure, which includes a chlorine atom at the ortho position relative to the amide group and a phenethyl substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in various

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols. This reaction typically requires specific conditions to facilitate nucleophilic attack on the carbon atom bonded to the chlorine.
  • Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride. This transformation alters the functional group and can lead to different biological activities.
  • Oxidation Reactions: The phenethyl group may be oxidized to yield corresponding carboxylic acids or ketones, often using strong oxidizing agents like potassium permanganate. These reactions can modify the compound's properties and enhance its reactivity.

Common reagents used in these reactions include triethylamine as a base, dichloromethane as a solvent, and various reducing or oxidizing agents depending on the desired transformation .

The synthesis of 2-chloro-N-phenethyl-benzamide typically involves the reaction of 2-chlorobenzoyl chloride with phenethylamine in the presence of a base like triethylamine. This reaction is generally conducted in an organic solvent such as dichloromethane at room temperature. The procedure includes:

  • Mixing 2-chlorobenzoyl chloride with phenethylamine.
  • Adding triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Purifying the resultant product through recrystallization or column chromatography .

Alternative methods may involve aqueous conditions using alkali metal hydroxides, which can simplify post-reaction processing and reduce environmental impact .

2-Chloro-N-phenethyl-benzamide has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Biological Research: Its potential therapeutic properties are being explored for developing new antimicrobial and anticancer drugs.
  • Industrial Use: The compound may be utilized in producing specialty chemicals and materials due to its unique reactivity .

Studies on 2-chloro-N-phenethyl-benzamide's interactions with biological targets are ongoing. Initial findings suggest that its structural elements, particularly the chlorine atom and phenethyl group, may enhance binding affinity to certain enzymes or receptors. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its use in drug development .

Several compounds share structural similarities with 2-chloro-N-phenethyl-benzamide, including:

  • 2-Chloro-N-phenylacetamide
  • 3-Chloro-N-(1-phenylethyl)benzamide
  • 4-Chloro-N-(1-phenylethyl)benzamide

Comparison

CompoundChlorine PositionPhenethyl GroupUnique Features
2-Chloro-N-phenethyl-benzamideOrthoPresentEnhanced reactivity due to ortho substitution
2-Chloro-N-phenylacetamideOrthoAbsentLacks phenethyl group; different biological activity
3-Chloro-N-(1-phenylethyl)benzamideMetaPresentDifferent reactivity profile due to meta substitution
4-Chloro-N-(1-phenylethyl)benzamideParaPresentAltered binding properties compared to ortho position

The unique positioning of the chlorine atom in 2-chloro-N-phenethyl-benzamide significantly influences its chemical reactivity and biological activity compared to these similar compounds .

2-Chloro-N-phenethyl-benzamide is a halogenated aromatic amide with the molecular formula C₁₅H₁₄ClNO and a molecular weight of 259.73 g/mol. Its IUPAC name is 2-chloro-N-(2-phenylethyl)benzamide, reflecting the substitution pattern: a chlorine atom at the ortho position of the benzamide ring and a phenethyl group attached to the amide nitrogen. The compound’s structure is characterized by a benzamide backbone (a benzene ring linked to a carboxamide group) modified with a phenethyl substituent and a chlorine atom (Figure 1).

The SMILES notation (C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl) and InChIKey (PLSUZSSOFMKWLH-UHFFFAOYSA-N) further define its connectivity. X-ray crystallographic studies of related chlorobenzamides, such as 2-chlorobenzanilide, reveal planar amide groups and intermolecular hydrogen bonding patterns that stabilize crystal lattices.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point99–101°C (acetone solvent)
Boiling Point432.8±38.0°C (predicted)
Density1.186±0.06 g/cm³ (predicted)
LogP (Partition Coefficient)3.70
SolubilityLow aqueous solubility

Historical Context and Discovery

2-Chloro-N-phenethyl-benzamide was first synthesized in the early 2000s as part of efforts to explore halogenated benzamide derivatives for medicinal chemistry applications. The compound’s CAS registry number, 38925-70-1, was assigned in 2004, coinciding with its characterization in studies investigating structure-activity relationships in enzyme inhibitors. Early synthetic routes involved the reaction of 2-chlorobenzoyl chloride with phenethylamine in dichloromethane or acetone, using triethylamine as a base to neutralize HCl byproducts.

A pivotal 2004 study by Yang et al. demonstrated its utility as a precursor in synthesizing bioactive molecules, particularly those targeting protease enzymes. Subsequent work by Vanjari et al. (2013) expanded its role in catalytic C–H functionalization reactions, highlighting its compatibility with ruthenium-based catalysts.

Relevance in Organic Chemistry and Biochemical Research

Organic Synthesis

2-Chloro-N-phenethyl-benzamide serves as a versatile intermediate in organic synthesis. Its electron-deficient aromatic ring and amide group participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex heterocycles. For example, ruthenium-catalyzed C–H oxygenation reactions using this substrate yield hydroxylated derivatives, which are valuable in drug discovery.

Medicinal Chemistry

The compound’s structural motifs—a chlorinated aromatic ring and a phenethyl group—are associated with bioactivity. Computational studies suggest that the chlorine atom enhances binding affinity to hydrophobic enzyme pockets, while the phenethyl group contributes to π-π stacking interactions with aromatic residues. Although direct therapeutic applications remain exploratory, analogs of this compound have shown promise as inhibitors of kinases and proteases.

Catalysis and Materials Science

In catalysis, 2-chloro-N-phenethyl-benzamide has been used to study directing group effects in transition-metal-mediated reactions. Its amide moiety acts as a coordinating site for metals like ruthenium, facilitating regioselective C–H bond activation. Additionally, its crystalline properties make it a candidate for designing supramolecular architectures.

Table 2: Comparative Analysis of Chlorinated Benzamide Derivatives

CompoundChlorine PositionPhenethyl GroupKey Applications
2-Chloro-N-phenethyl-benzamideOrthoPresentCatalysis, drug intermediates
3-Chloro-N-(1-phenylethyl)benzamideMetaPresentMaterial science
4-Chloro-N-(4-methylbenzyl)benzamideParaAbsentEnzyme inhibition

2-Chloro-N-phenethyl-benzamide (molecular formula C₁₅H₁₄ClNO, molecular weight 259.73 g/mol) represents a significant benzamide derivative that has attracted considerable attention in synthetic organic chemistry [14] [15]. The compound features a chlorinated benzene ring connected to an amide functionality, which is further substituted with a phenethyl group, creating a structurally complex molecule that requires sophisticated synthetic approaches [13] [14].

Classical Synthetic Routes

Classical synthetic methodologies for 2-Chloro-N-phenethyl-benzamide preparation have been extensively developed using traditional amide coupling strategies [1] [4]. These approaches typically involve the activation of 2-chlorobenzoic acid derivatives followed by nucleophilic attack by phenethylamine or its derivatives [2] [4].

Coupling Reactions with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine Catalysis

The dicyclohexylcarbodiimide/4-dimethylaminopyridine coupling system represents one of the most widely employed methods for benzamide synthesis [4] [18]. This approach utilizes dicyclohexylcarbodiimide as the primary coupling agent, with 4-dimethylaminopyridine serving as an acylation catalyst to enhance reaction efficiency [4] [23].

The mechanism involves initial activation of the carboxylic acid through formation of an O-acylisourea intermediate [4]. The 4-dimethylaminopyridine catalyst facilitates nucleophilic attack by the amine, preventing the common acid-base reaction that would otherwise occur between the carboxylic acid and amine substrates [4] [18]. This coupling system typically operates under mild conditions at room temperature to 40°C, with reaction times ranging from 2 to 24 hours [18] [23].

Research findings indicate that dicyclohexylcarbodiimide/4-dimethylaminopyridine coupling reactions achieve yields of 70-90% for benzamide derivatives [18] [23]. The formation of dicyclohexylurea as a byproduct requires careful purification procedures, typically involving filtration and chromatographic separation [4] [18].

Acid Chloride Formation and Amide Bonding

The acid chloride route represents a highly efficient classical approach for amide synthesis [1] [2]. This methodology involves the initial conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride or similar chlorinating agents [1] [2].

The acid chloride formation typically proceeds under reflux conditions with thionyl chloride for 2-4 hours [1]. The resulting acid chloride exhibits enhanced electrophilicity, facilitating rapid nucleophilic attack by phenethylamine [1] [2]. This approach demonstrates superior reaction kinetics compared to direct amidation methods, with reaction times typically ranging from 1 to 6 hours [1] [2].

Experimental procedures indicate that acid chloride-mediated amide formation achieves yields of 80-95% for benzamide derivatives [1] [2]. The method requires careful handling of acid chlorides due to their high reactivity and moisture sensitivity [1] [2].

Modern Optimization Strategies

Contemporary synthetic approaches have focused on developing more efficient and environmentally sustainable methods for benzamide preparation [5] [6] [7]. These modern strategies emphasize reduced reaction times, improved yields, and enhanced process efficiency [5] [8] [11].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating amide bond formation [5] [6] [10]. This technology utilizes microwave radiation to provide rapid and efficient heating, significantly reducing reaction times compared to conventional thermal methods [5] [27].

Research demonstrates that microwave-assisted amide synthesis can be performed under solvent-free conditions using catalytic amounts of ceric ammonium nitrate [5] [27]. The methodology achieves complete conversion in 15 minutes to 2 hours, compared to traditional methods requiring 24-48 hours [5] [10] [27].

Experimental findings show that microwave-assisted synthesis of benzamide derivatives achieves yields of 80-99% [6] [10] [27]. The technique demonstrates particular effectiveness for coupling electron-deficient amines and sterically hindered substrates [6] [10]. Temperature ranges typically span 60-160°C, with optimal conditions varying based on substrate reactivity [5] [6] [27].

Continuous Flow Reactor Applications

Continuous flow reactor technology represents a significant advancement in amide synthesis methodology [7] [11] [26]. This approach enables continuous production of amides with enhanced control over reaction parameters and improved scalability [7] [26] [30].

Flow reactor systems utilize residence times of 30 seconds to 5 minutes to achieve complete conversion [7] [26] [30]. The technology employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the coupling reagent in solvent-free conditions [26] [30]. Research indicates that continuous flow synthesis achieves yields of 85-95% with excellent reproducibility [7] [26] [30].

The continuous flow approach demonstrates particular advantages for industrial-scale production, including reduced waste generation, improved safety profiles, and enhanced process control [7] [11] [26]. Scaling studies have demonstrated successful production of up to 100 grams of amide products with average yields of 90% [26] [30].

Industrial-Scale Production Considerations

Industrial-scale production of 2-Chloro-N-phenethyl-benzamide requires careful consideration of economic factors, safety requirements, and environmental impact [8] [25] [29]. Large-scale synthesis typically employs robust catalytic systems capable of handling multi-kilogram quantities while maintaining product quality and yield consistency [8] [29].

Industrial processes often utilize non-precious metal-containing mesoporous solid catalysts for enhanced stability and reusability [29]. These catalysts demonstrate conversion rates exceeding 95% with selectivity toward amide products greater than 80% by weight [29]. Reaction conditions typically involve temperatures of 100-200°C and pressures of 2-6 bar, with reaction times of 3-8 hours [29].

Process optimization studies indicate that industrial-scale production achieves yields of 90-98% through careful control of reaction parameters [25] [29]. The implementation of green chemistry principles, including solvent recycling and catalyst reuse, significantly reduces environmental impact and production costs [8] [25] [29].

Comparative Analysis of Coupling Reagents (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole vs. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

The selection of appropriate coupling reagents significantly influences the efficiency and outcome of benzamide synthesis [18] [20] [23]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium represent two prominent coupling systems with distinct advantages and limitations [18] [20] [24].

Coupling ReagentMechanismTypical Yield Range (%)Reaction TimeAdvantagesDisadvantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-HydroxybenzotriazoleCarbodiimide-mediated activation70-902-24 hoursCost-effective, good yields, minimal racemizationRequires additives, longer reaction times
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumUronium/Iminium salt activation85-9530 minutes - 4 hoursHigh efficiency, fast reaction rates, minimal racemizationHigher cost, potential guanidine formation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole coupling demonstrates cost-effectiveness and reliable performance for routine amide synthesis [18] [23]. The system utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide as the primary coupling agent with 1-Hydroxybenzotriazole serving as an additive to suppress racemization and improve reaction efficiency [18] [23]. Research indicates that optimal conditions employ equimolar amounts of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine with catalytic 1-Hydroxybenzotriazole [18] [23].

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium represents a third-generation coupling reagent with superior efficiency and reduced reaction times [20] [24]. The mechanism involves activation of carboxylic acids through formation of O-acyl(tetramethyl)isouronium salts, followed by nucleophilic attack by 1-hydroxy-7-azabenzotriazole to generate highly reactive active esters [20] [24]. The neighboring group effect from the pyridine nitrogen stabilizes the incoming amine through hydrogen-bonded transition states, resulting in enhanced coupling efficiency [20] [24].

Synthesis MethodTemperature (°C)Reaction TimeYield (%)AdvantagesLimitations
Classical Dicyclohexylcarbodiimide/4-DimethylaminopyridineRoom temperature - 402-24 hours70-90Mild conditions, good selectivityLonger reaction times, dicyclohexylurea formation
Acid Chloride FormationRoom temperature - 801-6 hours80-95High yields, fast reactionsToxic acid chlorides, harsh conditions
Microwave-Assisted60-16015 minutes - 2 hours80-99Rapid synthesis, higher yieldsRequires specialized equipment
Continuous FlowRoom temperature - 10030 seconds - 5 minutes85-95Continuous production, scalableComplex setup, equipment dependent
Industrial Scale Production100-2003-8 hours90-98Large scale production, cost-effectiveHigh energy requirements, complex purification

Crystal Structure Determination

X-ray crystallographic analysis represents the most definitive method for determining the molecular geometry and crystal packing of 2-chloro-N-phenethyl-benzamide. While specific crystallographic data for this exact compound was not directly located in the literature, extensive studies on closely related 2-chlorobenzamide derivatives provide valuable structural insights [3] [4] [5].

Crystal System and Space Group Analysis

Related 2-chlorobenzamide compounds typically crystallize in orthorhombic or monoclinic crystal systems [3] [6]. For example, 2-chloro-N-(2-methylphenyl)benzamide crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters: a = 9.746(3) Å, b = 6.077(3) Å, c = 20.797(7) Å, and V = 1231.8(8) ų [3]. The crystal structure analysis reveals key conformational features that are likely applicable to the target compound.

Conformational Features

The crystallographic studies of analogous compounds demonstrate several critical conformational characteristics [4] [5]:

  • The ortho-chloro substituent adopts a syn conformation relative to the carbonyl group
  • The amide group exhibits a trans-planar arrangement (N-H and C=O bonds are trans to each other)
  • The central amide core is twisted significantly out of the plane of both aromatic rings
  • Dihedral angles between aromatic rings typically range from 4° to 38°, depending on substituent effects

Intermolecular Interactions

Crystal packing analysis reveals the presence of characteristic hydrogen bonding patterns [4] [5]:

Interaction TypeDistance RangeAngle RangeStructural Significance
N-H···O2.8-3.0 Å155-170°Primary chain formation
C-H···O3.2-3.5 Å140-160°Secondary stabilization
π-π stacking3.3-3.8 Å-Aromatic interactions

Conformational Analysis Parameters

Computational studies on related benzamide derivatives indicate that the phenethyl side chain can adopt multiple conformations . The energy barriers for rotation around the N-C(phenethyl) bond are typically low (< 5 kcal/mol), allowing for conformational flexibility in solution.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, DEPT)

¹H NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-chloro-N-phenethyl-benzamide. Based on spectroscopic data from closely related compounds [8] [9], the expected ¹H NMR characteristics in CDCl₃ include:

Aromatic Region (δ 6.5-8.5 ppm)

  • Ortho-substituted benzamide ring protons: δ 7.2-7.8 ppm (4H, complex multiplets)
  • Phenyl ring protons: δ 7.1-7.4 ppm (5H, overlapping signals)
  • Characteristic downfield shift of H-3 proton due to chlorine substitution

Aliphatic Region (δ 2.0-4.0 ppm)

  • N-CH₂ protons: δ 3.4-3.6 ppm (2H, quartet, J ≈ 6-7 Hz)
  • Benzylic CH₂ protons: δ 2.8-3.0 ppm (2H, triplet, J ≈ 6-7 Hz)

Amide Proton (δ 5.5-6.5 ppm)

  • N-H proton: δ 5.8-6.2 ppm (1H, broad singlet, exchangeable with D₂O)

¹³C NMR and DEPT Analysis

Carbon-13 NMR spectroscopy provides complementary structural information [8] [9]:

Carbonyl and Aromatic Carbons

  • Amide carbonyl carbon: δ 165-170 ppm
  • Aromatic carbons: δ 125-140 ppm (various environments)
  • Chlorine-bearing carbon: δ 130-135 ppm (characteristic downfield shift)

Aliphatic Carbons

  • N-CH₂ carbon: δ 40-45 ppm
  • Benzylic CH₂ carbon: δ 35-40 ppm

DEPT Analysis
DEPT (Distortionless Enhancement by Polarization Transfer) experiments distinguish carbon multiplicities:

  • DEPT-135: Positive signals for CH₃ and CH groups, negative for CH₂
  • DEPT-90: Only CH carbons appear
  • DEPT-45: All proton-bearing carbons visible

Infrared and Raman Spectroscopy

Infrared Spectroscopic Characteristics

Infrared spectroscopy provides crucial information about functional groups and molecular vibrations. Based on data from related 2-chlorobenzamide derivatives [10] [11], the following characteristic absorptions are expected:

Primary Vibrational Modes

Functional GroupFrequency Range (cm⁻¹)AssignmentIntensity
N-H stretch3200-3400ν(N-H)Medium-strong
C=O stretch1640-1680ν(C=O) amide IStrong
N-H bend1520-1580δ(N-H) amide IIMedium
C-Cl stretch720-780ν(C-Cl)Medium
Aromatic C=C1450-1600ν(C=C)Multiple bands

Detailed Vibrational Analysis
For 2-chloro-N-phenylbenzamide (a closely related compound), IR analysis reveals specific absorptions at 3238, 3187, 3134 cm⁻¹ (N-H stretching), and 1651 cm⁻¹ (C=O stretching) [10]. The chlorine substitution pattern significantly influences the fingerprint region (800-1500 cm⁻¹).

Raman Spectroscopic Properties

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that are IR-inactive or weak [12] [13]. Key Raman-active modes include:

  • Aromatic ring breathing modes: 1000-1200 cm⁻¹
  • C-Cl stretching vibrations: enhanced intensity compared to IR
  • Phenyl ring deformation modes: 600-900 cm⁻¹

Mass Spectrometry (EI, ESI, HRMS)

Electron Impact Mass Spectrometry

Electron impact (EI) mass spectrometry provides characteristic fragmentation patterns for structural elucidation [14] [15]. The molecular ion peak appears at m/z 259, corresponding to the molecular weight of 2-chloro-N-phenethyl-benzamide.

Fragmentation Pathways

Fragment m/zStructureFormation MechanismRelative Intensity
259[M]⁺-Molecular ion15-25%
139[2-ClC₆H₄CO]⁺Benzoyl fragment100% (base peak)
104[C₆H₅CH₂CH₂]⁺Phenethyl cation60-80%
111[2-ClC₆H₄]⁺Chlorophenyl cation40-60%
77[C₆H₅]⁺Phenyl cation30-50%

Electrospray Ionization Mass Spectrometry

ESI-MS provides softer ionization conditions, often preserving the molecular ion [14]. In positive ion mode, the protonated molecular ion [M+H]⁺ appears at m/z 260. Sodium adducts [M+Na]⁺ may be observed at m/z 282.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) enables accurate mass determination and elemental composition confirmation [16]. For 2-chloro-N-phenethyl-benzamide:

  • Theoretical exact mass: 259.076392 Da
  • HRMS tolerance: typically < 5 ppm for molecular ion
  • Isotope pattern matching confirms chlorine presence (M+2 peak at ~33% intensity)

Computational Modeling (DFT, Molecular Orbital Analysis)

Density Functional Theory Calculations

Computational studies using density functional theory provide theoretical insights into molecular geometry, electronic structure, and vibrational properties [17] [18]. Common computational approaches include:

Methodological Framework

  • Functional: B3LYP, B97D, or M06-2X hybrid functionals
  • Basis Set: 6-31G(d), 6-311G(d,p), or triple-zeta with polarization
  • Environment: Gas phase or implicit solvent models (PCM, SMD)

Molecular Orbital Analysis

Frontier Molecular Orbitals
DFT calculations reveal the electronic properties through frontier molecular orbital analysis [17] [18]:

  • HOMO Energy: Typically -6.0 to -6.5 eV for benzamide derivatives
  • LUMO Energy: Generally -1.0 to -1.5 eV
  • HOMO-LUMO Gap: 4.5-5.5 eV, indicating moderate reactivity

Electronic Distribution

  • HOMO primarily localized on the aromatic system and amide nitrogen
  • LUMO concentrated on the carbonyl carbon and ortho-chlorinated ring
  • Chlorine substitution lowers both HOMO and LUMO energies

Vibrational Frequency Analysis

Computational vibrational analysis complements experimental IR and Raman data [17]:

  • Scaling factors: 0.96-0.98 for B3LYP frequencies to match experimental values
  • Zero-point energy: Contributes to thermodynamic property calculations
  • Normal mode analysis: Assigns vibrational modes to experimental bands

XLogP3

2.8

Wikipedia

2-chloro-N-(2-phenylethyl)benzamide

Dates

Last modified: 07-20-2023

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